molecular formula C16H24BrNO B14591411 2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide CAS No. 61321-07-1

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide

Cat. No.: B14591411
CAS No.: 61321-07-1
M. Wt: 326.27 g/mol
InChI Key: XQFAUXSNCQRIHZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[321]octane;hydrobromide is a complex organic compound with a bicyclic structure

Preparation Methods

The synthesis of 2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide typically involves multiple steps. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method allows for the efficient construction of the bicyclic skeleton, which is a key feature of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide can be compared with other similar compounds, such as:

  • 8-Oxa-3-azabicyclo[3.2.1]octane
  • 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
  • 8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride

These compounds share a similar bicyclic structure but differ in their substituents and functional groups, which can lead to differences in their chemical properties and applications .

Properties

CAS No.

61321-07-1

Molecular Formula

C16H24BrNO

Molecular Weight

326.27 g/mol

IUPAC Name

2-ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide

InChI

InChI=1S/C16H23NO.BrH/c1-3-17-10-9-16(8-7-14(17)12-16)13-5-4-6-15(11-13)18-2;/h4-6,11,14H,3,7-10,12H2,1-2H3;1H

InChI Key

XQFAUXSNCQRIHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CCC1C2)C3=CC(=CC=C3)OC.Br

Origin of Product

United States

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